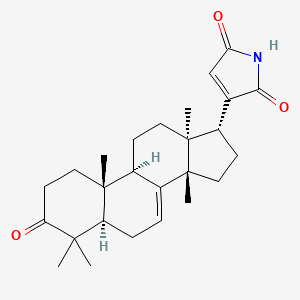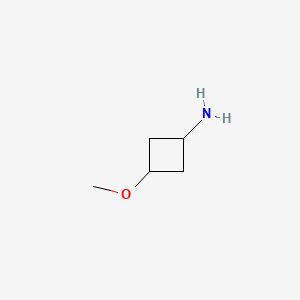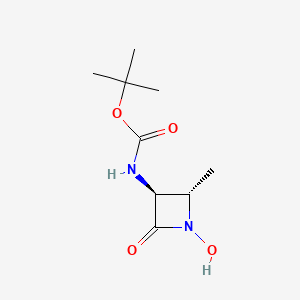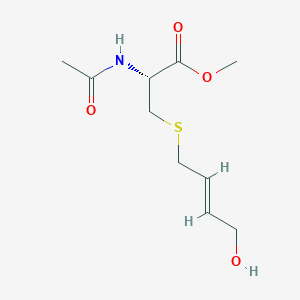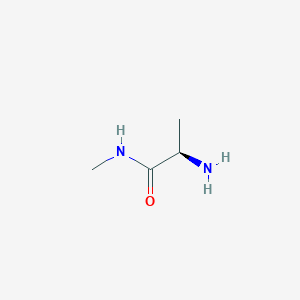
(2R)-2-amino-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-N-methylpropanamide, also known as AMPA, is a synthetic compound that belongs to the class of amino amides. AMPA has gained significant attention in scientific research due to its potential pharmaceutical applications.
Applications De Recherche Scientifique
Computational Peptidology and Drug Design
Computational peptidology, aided by conceptual density functional theory, has been utilized to study the molecular properties and structures of new antifungal tripeptides, including derivatives of (2R)-2-amino-N-methylpropanamide. This methodology allows for the accurate prediction of reactivity descriptors and pKa values, which are crucial for drug design processes. The bioactivity scores for these peptides are predicted through homology, linking them with calculated reactivity descriptors, thus contributing significantly to the field of antifungal drug research (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis and Biological Activity
The synthesis of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine has been explored, utilizing the carboxylic group in the formation of these derivatives. These compounds have been evaluated for antihistaminic and anticholinergic activity, demonstrating the potential of this compound derivatives in developing new therapeutic agents (Arayne, Sultana, Shehnaz, Mandukhail, Gilani, & Haider, 2017).
Polymorphism and Crystallography
Research on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a compound related to this compound, has revealed two polymorphic forms. This study provides insights into the molecular conformations and hydrogen-bonded parallel β-sheet-like tapes, contributing to the understanding of peptide structure and stability (Gebreslasie, Jacobsen, & Görbitz, 2011).
Enzymatic Selectivity and Synthesis
A novel S-enantioselective amidase from Arthrobacter sp. S-2 has been identified to act on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, a compound structurally similar to this compound. This amidase exhibits S-enantioselectivity, providing a new synthetic route to enantiomerically pure acids and amides, showcasing the potential of biocatalysis in the synthesis of complex molecules (Fuhshuku, Watanabe, Nishii, Ishii, & Asano, 2015).
Hydrogel Synthesis for Environmental Applications
In the development of starch-g-tetrapolymer hydrogel, this compound derivatives have been investigated for the removal of heavy metals and dyes from water. This research highlights the application of such compounds in environmental remediation, demonstrating their utility beyond pharmaceuticals (Mondal, Karmakar, Chattopadhyay, & Singha, 2019).
Mécanisme D'action
Target of Action
The primary target of (2R)-2-amino-N-methylpropanamide, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity, which is a key factor in learning and memory processes .
Mode of Action
This compound acts by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . It also seems to reduce rapid glutamate release at some synapses . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracts the compound’s effect on glutamate release and presynaptic activity .
Biochemical Pathways
The compound’s action affects the glutamatergic system , leading to changes in the release and uptake of the neurotransmitter glutamate . This can influence various downstream effects, including alterations in synaptic plasticity and neuronal excitability . The compound also appears to affect intracellular signaling pathways, reducing P-T286-CamKII and P-S9-Synapsin, which correlate with decreased synaptic vesicle recycling .
Pharmacokinetics
It is known that the compound’s bioavailability and distribution can be influenced by factors such as its route of administration, metabolism, and excretion
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in glutamate release, changes in intracellular signaling, and alterations in synaptic vesicle recycling . These changes can influence neuronal activity and synaptic plasticity, potentially contributing to the compound’s observed antidepressant effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, physical activity, stress, and exposure to environmental toxins can influence the body’s physiological state and potentially affect the compound’s pharmacokinetics and pharmacodynamics . .
Propriétés
IUPAC Name |
(2R)-2-amino-N-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3(5)4(7)6-2/h3H,5H2,1-2H3,(H,6,7)/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQYFZPCICOPMQ-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE](/img/no-structure.png)
![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)
